Home > Products > Screening Compounds P79505 > 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole
1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole -

1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole

Catalog Number: EVT-5854667
CAS Number:
Molecular Formula: C10H8ClN3O4S
Molecular Weight: 301.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08)

  • Compound Description: This compound, designated as TJ08, demonstrates potent antileukemic activity. Notably, a rapid and efficient microwave-assisted synthesis protocol has been developed for this compound, significantly reducing the reaction time compared to conventional methods [].

5-Chloro-1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulfonamide

  • Compound Description: This compound displays moderate anticandidal activity compared to the standard drug itraconazole []. The synthesis involves reacting 5-chloro-1-ethyl-2-methylimidazole-4-sulfonyl chloride with aniline in the presence of a sodium carbonate solution [].

5-Chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide

  • Compound Description: This compound exhibits moderate anticandidal activity, particularly against Candida albicans, in comparison to the standard drug itraconazole [, ]. It is synthesized by reacting 5-chloro-1-ethyl-2-methylimidazole-4-sulfonyl chloride with 3-chloroaniline, utilizing sodium carbonate as a catalyst and HCl absorbent [].

Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates

  • Compound Description: This series of compounds was designed based on donor−π–acceptor schemes, aiming to explore their nonlinear optic (NLO) properties. Among this series, 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole exhibited the most promising NLO characteristics with the highest ⟨α⟩ and βtot values, highlighting its potential in advanced optical applications [].

1-((5-Chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide

  • Compound Description: Synthesized from a series of reactions starting with methyl pyrrolidine-2-carboxylate, this compound, unfortunately, did not show activity against the tested Gram-positive, Gram-negative bacteria, and Candida albicans [].

2-(2-butyl-5-chloro-4-formyl-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide

  • Compound Description: This compound serves as a key intermediate in the synthesis of (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide analogues, achieved through a highly efficient convergent approach [].
  • Relevance: This compound shares the 2-butyl-5-chloro-imidazole moiety with 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole. Notably, this moiety originates from 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI), a crucial active metabolite of Losartan, a medication used to treat high blood pressure []. This connection to a pharmaceutical agent underscores the importance of exploring diversely substituted imidazole derivatives, like 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole, for potential therapeutic applications.

1-(4-Chloro-2-fluoro-5-nitrophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one

  • Compound Description: The crystal structure of this compound has been determined, revealing interesting features like the dihedral angle between the benzene and triazolone rings and the formation of inversion dimers through C—H⋯O hydrogen bonds [].

1-(4-Substituted)-2-(−4-(piperazine-1-yl) bis-thiazole-5-yl) 2-Methyl-4-Nitro-1H-imidazole-1-yl) ethanone

  • Compound Description: This series of novel compounds was synthesized and evaluated for anti-inflammatory activity. Notably, compounds AR-45a and AR-55a demonstrated significant in vitro anti-inflammatory activity, highlighting their potential as leads for developing new anti-inflammatory agents [].

2-Hydroxy-1-[(4-chloro-2-mercaptophenyl)sulfonyl]imidazole derivatives

  • Compound Description: These derivatives and their S-substituted analogs have been synthesized and evaluated for potential anticancer activity against various human tumor cell lines. Compounds III, X, XII, and XIII showed promising results, with compound XIII exhibiting fairly high activity [].

2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole

  • Compound Description: The crystal structure of this compound has been analyzed, revealing details about its molecular conformation, hydrogen bonding patterns, and packing arrangement in the crystal lattice [].

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

  • Compound Description: This compound acts as a potent and orally available glycine transporter 1 (GlyT1) inhibitor and has favorable pharmacokinetic properties [].

{[1-aryl-4-chloro-1H-imidazole-5-YL) methyl]thio}alkane carboxylic acids

  • Compound Description: These compounds were synthesized and evaluated for their antioxidant activity. The study aimed to understand the structure-activity relationship, particularly the impact of substituents on the aryl and alkane carboxylic acid moieties, on the antioxidant potential [].

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophen­yl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene

  • Compound Description: This compound exhibits intriguing photochromic behavior, meaning it undergoes a reversible color change upon exposure to light [].

1,4-Bis-(5-H/methyl/chloro-1H-benzimidazol-2-yl)-1,2,3,4-butanetetraols

  • Compound Description: These compounds act as tetradentate ligands in bimetallic Cd(II) and Hg(II) complexes, coordinating through their hydroxyl oxygen atoms []. Notably, variations in the substituents at the 5-position of the benzimidazole ring influence the coordination behavior of these ligands [].

4-Chloro-5-(2-nitrovinyl)-1H-imidazoles

  • Compound Description: This class of compounds, synthesized from 4-chloro-5-formylimidazoles, exhibits strong bactericidal and fungicidal effects. The antimicrobial activity is influenced by the substituent at the 1-position of the imidazole ring and the exocyclic fragment [].

5-Chloro-3-methyl-4-[3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1-phenyl-1H-pyrazole

  • Compound Description: The crystal structure of this compound reveals a unique arrangement of fused hydrogen-bonded rings formed through intermolecular C—H⋯O interactions [].

8-Acetyl-4-{[(1-(5-chloro-2-nitrophenyl)-1H-1,2,3-triazol-4-yl]methyl}-5-methoxy-2H-1,4-benzoxazin-3(4H)-one

  • Compound Description: This paeonol derivative exhibits significant inhibitory activity against human non-small cell lung cancer NCI-H1299 cells, highlighting its potential as an anticancer agent [].

Methyl [(3R,7S)-7-{[5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carbonyl]amino}-3-methyl-2-oxo-2,3,4,5,6,7-hexahydro-1H-12,8-(metheno)-1,9-benzodiazacyclotetradecin-15-yl]carbamate

  • Compound Description: This compound is a potent and selective Factor XIa (FXIa) inhibitor, demonstrating promising anticoagulant activity in preclinical thrombosis models []. This molecule represents a significant step toward developing orally bioavailable FXIa inhibitors with minimal impact on hemostasis [].

1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea

  • Compound Description: The crystal structure of this compound has been determined, revealing details about its molecular conformation, hydrogen bonding patterns, and π-π interactions in the crystal lattice [].

Methyl 4-[(2-butyl-4-chloro-5-formyl-1H-imidazol-1-yl)methyl]benzoate

  • Compound Description: The crystal structure of this compound reveals details about its molecular conformation and the spatial arrangement of its substituents [].

[Zn(L1)2(p-BDC)] (1) and [Cd(L1)2(p-BDC)] (2)

  • Compound Description: These zinc(II) and cadmium(II) coordination complexes, respectively, incorporate 2-chloro-5-((2-(pyridin-2-yl)-1H-imidazol-1-yl)methyl)pyridine (L1) and 1,4-benzenedicarboxylate (p-BDC) ligands. These complexes exhibit interesting structural features, forming infinite chains that extend into 2D supramolecular sheets through π···π interactions [].
  • Compound Description: A series of sulfonyl 1,2,3‐triazolyl imidazoles were synthesized using an organocatalytic [3+2] cycloaddition reaction between β‐ketosulfones and various aryl sulfonyl azides. These compounds showed potent anti-cancer activity by targeting the epidermal growth factor receptor (EGFR) [].

3-Allyl-1-{[3-(4-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-yl]methyl}-1H-anthra[1,2-d]imidazole-2,6,11(3H)-trione

  • Compound Description: The crystal structure of this compound, featuring a complex multi-ring system, has been determined, providing insights into its molecular conformation and intermolecular interactions [].

2-Propyl-1-[[2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]-methyl]-4-[2-(trifluoroacetyl)-1H-pyrrol-1-yl]-1H-imidazole-5-carbo­xylic acid (CI-996)

  • Compound Description: This compound, a nonpeptide angiotensin II (AII) receptor antagonist, exhibits high potency and selectivity for the AT1 receptor. It inhibits AII-induced responses and demonstrates sustained antihypertensive activity in preclinical models, making it a promising candidate for treating hypertension [].

10-Substituted-10H-pyrido[3,2-b][1,4]benzothiazine Derivatives

  • Compound Description: This research investigates the reactivity of 10-substituted-10H-pyrido[3,2-b][1,4]benzothiazine-n-butyllithium adducts with various electrophiles, including acyl and sulfonyl chlorides, leading to diversely substituted pyrido[3,2-b][1,4]benzothiazine derivatives []. The study explores the regioselectivity of these reactions and the influence of different substituents on the reaction outcome.

1-[(2-Aryl-1,3-dioxolan-4-yl)methyl]-1H-azoles

  • Compound Description: These compounds were synthesized and evaluated for their antibacterial activity against Gram-positive bacteria, demonstrating promising results comparable to ciprofloxacin [].

2-Butyl-4-[(3,3-dimethylacryloyl)methyl-amino]-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid (1)

  • Compound Description: This compound, part of a series of nonpeptide angiotensin II antagonists, exhibits potent in vitro activity but poor oral bioavailability. To enhance its bioavailability, prodrug esters were synthesized, with the 1-[(ethoxycarbonyl)oxy]ethyl ester (13a) demonstrating improved oral activity and a prolonged duration of action in preclinical models [].

N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide

  • Compound Description: This benzimidazole derivative, along with several of its analogs, were synthesized and evaluated for their anti-inflammatory activity. Some derivatives demonstrated potent anti-inflammatory effects compared to standard drugs like indomethacin, highlighting their potential as novel anti-inflammatory agents [].

Four Novel Imidazole-based HO-1 Inhibitors

  • Compound Description: This study involved the computational design and in silico evaluation of four novel imidazole-based compounds, 2‐(1‐cyclopentyl‐4‐(1H‐imidazol‐4‐yl)butan‐2‐yl)pyrazine (M11), 2‐[(2‐chloro‐3‐methylcyclohexyl)methyl]‐1H‐imidazole (M26), 2‐(2‐phenethyl‐1H‐imidazol‐4‐yl)ethanesulfonamide (M28), and 5‐chloro‐2‐[2‐(2,5‐dihydro‐1H‐imidazol‐2‐yl)propan‐2‐yl]‐1H‐imidazole (M31), as potential inhibitors of heme oxygenase‐1 (HO‐1), a target for anticancer therapy []. The study suggests that these compounds exhibit strong binding affinity to HO‐1 and possess favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, indicating their potential as orally available anticancer agents [].
  • Compound Description: These compounds, Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA), are identified as potential oxidative impurities of Venetoclax, a BCL-2 inhibitor used for treating blood cancers []. The study highlights a [, ] Meisenheimer rearrangement of VNO to form VHA, providing insights into the degradation pathway of Venetoclax under oxidative stress conditions [].

(5S)-5-(Aminomethyl)-3-[4-(6,7-Dihydrothieno[3,2-c]Pyridin-5(4H)-yl)Phenyl]-1,3-Oxazolidin-2-One Derivatives

  • Compound Description: This study focuses on synthesizing and evaluating novel oxazolidinone derivatives containing a thieno-pyridine ring system for their antimicrobial activity. The synthesized compounds exhibited promising activity against a panel of Gram-positive bacteria, with some derivatives showing comparable activity to reference drug substances [].

Sch.336 (N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]-sulfonyl]phenyl]ethyl]methanesulfonamide)

  • Compound Description: Sch.336 is a novel triaryl bis-sulfone identified as a potent and selective inverse agonist for the peripheral cannabinoid receptor CB2. Preclinical studies demonstrate its ability to impair leukocyte recruitment and effectively block ovalbumin-induced lung eosinophilia, suggesting its potential as a novel immunomodulatory agent for treating inflammatory disorders [].

3-Substituted-2-butyl-5-chloro-imidazol- 4-carbaldehyde derivatives

  • Compound Description: These derivatives were synthesized by condensing 2-butyl-5-chloro-4-formyl-3H-imidazole with various aromatic hydrazides. The study aimed to explore the potential bioactivity of these novel imidazole derivatives [].

1-Sulfonyl(carbamoyl/thiocarbamoyl)-3-(1-methyl-5-nitroimidazol-2-yl)-2-imidazolidinones

  • Compound Description: This study describes the synthesis and characterization of various 1-sulfonyl(carbamoyl/thiocarbamoyl)-3-(1-methyl-5-nitroimidazol-2-yl)-2-imidazolidinones. Notably, one of these compounds, 1-methylsulphonyl-3-(1-methyl-5-nitro-imidazol-2-yl)-2-imidazolidinone, underwent clinical trials for its antiamoebic and antitrichomonal properties [].

2-((4-Substituted phenyl-6-substituted phenyl pyrimidine-2-ylthio)methyl)-1H-benzo[d]imidazole

  • Compound Description: This series of compounds, featuring a benzimidazole moiety fused with a dihydropyrimidine ring, were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The study revealed that the presence of electron-withdrawing groups on the phenyl rings enhanced the antibacterial activity [].
  • Compound Description: This study focuses on synthesizing and characterizing novel imidazole derivatives containing urea/carboxamide and dioxaphospholane moieties. The research aimed to investigate the potential applications of these compounds in various fields, including medicinal chemistry and materials science [].

Properties

Product Name

1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole

IUPAC Name

1-(4-chloro-3-nitrophenyl)sulfonyl-4-methylimidazole

Molecular Formula

C10H8ClN3O4S

Molecular Weight

301.71 g/mol

InChI

InChI=1S/C10H8ClN3O4S/c1-7-5-13(6-12-7)19(17,18)8-2-3-9(11)10(4-8)14(15)16/h2-6H,1H3

InChI Key

GLSXLGALHLPYPD-UHFFFAOYSA-N

SMILES

CC1=CN(C=N1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=CN(C=N1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.